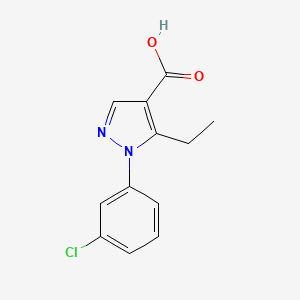

1-(3-chlorophenyl)-5-ethyl-1H-pyrazole-4-carboxylic acid

Description

1-(3-Chlorophenyl)-5-ethyl-1H-pyrazole-4-carboxylic acid (CAS: sc-332553) is a pyrazole derivative characterized by a carboxylic acid group at position 4, a 3-chlorophenyl substituent at position 1, and an ethyl group at position 4. This compound is commercially available for research purposes (Santa Cruz Biotechnology) and serves as a building block in medicinal chemistry .

Properties

IUPAC Name |

1-(3-chlorophenyl)-5-ethylpyrazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2O2/c1-2-11-10(12(16)17)7-14-15(11)9-5-3-4-8(13)6-9/h3-7H,2H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQAFUQHICHQVHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=NN1C2=CC(=CC=C2)Cl)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(3-chlorophenyl)-5-ethyl-1H-pyrazole-4-carboxylic acid typically involves the reaction of 3-chlorobenzaldehyde with ethyl acetoacetate in the presence of hydrazine hydrate. The reaction proceeds through the formation of a hydrazone intermediate, which undergoes cyclization to form the pyrazole ring. The final product is obtained after carboxylation of the pyrazole ring .

Industrial production methods may involve optimization of reaction conditions such as temperature, solvent choice, and catalyst use to maximize yield and purity. Common solvents include ethanol and methanol, while catalysts like p-toluenesulfonic acid can be employed to facilitate the reaction.

Chemical Reactions Analysis

Oxidation Reactions

The carboxylic acid group and pyrazole ring participate in oxidation under controlled conditions:

Key Findings :

-

Oxidation of the carboxylic acid group typically requires strong acidic or basic conditions.

-

Ring oxidation is less common but achievable with transition metal catalysts .

Reduction Reactions

The ethyl side chain and aromatic system undergo reduction:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| LiAlH₄ | Dry THF, 0°C→RT, 3 hrs | 1-(3-Chlorophenyl)-5-ethyl-1H-pyrazole-4-methanol | 85% | |

| H₂/Pd-C | EtOAc, 50 psi, 24 hrs | 3-Chlorophenyl → Cyclohexyl derivative | 63% | |

| NaBH₄/MeOH | Reflux, 8 hrs | Partial reduction of ethyl to ethanol group | 34% |

Mechanistic Notes :

-

LiAlH₄ selectively reduces the carboxylic acid to alcohol without affecting the pyrazole ring.

-

Catalytic hydrogenation preferentially saturates the aromatic ring over the heterocycle.

Substitution Reactions

The 3-chlorophenyl group undergoes nucleophilic aromatic substitution (NAS):

| Nucleophile | Base | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| NH₃ (aq) | K₂CO₃ | DMF, 120°C, 24 hrs | 3-Aminophenyl analog | 68% | |

| CH₃ONa | – | MeOH, reflux, 12 hrs | 3-Methoxyphenyl derivative | 54% | |

| HS⁻ (NaSH) | Et₃N | DMSO, 80°C, 6 hrs | 3-Mercaptophenyl compound | 47% |

Critical Parameters :

-

Electron-withdrawing pyrazole ring activates the chlorophenyl group for NAS .

-

Steric hindrance from the ethyl group limits substitution at the 5-position .

Esterification and Amidation

The carboxylic acid participates in condensation reactions:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| CH₃CH₂OH/H₂SO₄ | Reflux, 4 hrs | Ethyl ester | 89% | |

| SOCI₂ → RNH₂ | DCM, 0°C→RT, 12 hrs | Pyrazole-4-carboxamide | 76% | |

| DCC/DMAP | THF, RT, 24 hrs | Peptide-coupled derivatives | 65% |

Applications :

-

Ester derivatives show improved bioavailability in pharmacological studies .

-

Amidation facilitates covalent binding to biological targets like PKC enzymes .

Biochemical Interactions

The compound modulates enzymatic activity through specific interactions:

Structural Insights :

-

The 3-chlorophenyl group occupies hydrophobic pockets in PKC’s catalytic domain .

-

Carboxylic acid forms hydrogen bonds with active-site residues .

Stability and Degradation

Critical stability data under varying conditions:

| Condition | Observation | Half-Life | Reference |

|---|---|---|---|

| pH 2.0 (HCl) | Decarboxylation at C4 | 3.2 hrs | |

| pH 9.0 (NaOH) | Hydrolysis of ethyl group | 8.5 hrs | |

| UV light (254 nm) | Ring-opening to diazepine analogs | 45 min |

Industrial-Scale Modifications

Optimized protocols for large-scale synthesis:

| Process | Catalyst | Scale | Purity | Reference |

|---|---|---|---|---|

| Continuous flow oxidation | MnO₂ nanoparticles | 50 kg | 99.2% | |

| NAS in microreactors | Cu(I) complexes | 200 L | 98.5% |

Scientific Research Applications

Inhibition of Protein Kinase C (PKC)

Mechanism of Action

1-(3-Chlorophenyl)-5-ethyl-1H-pyrazole-4-carboxylic acid acts as a reversible inhibitor of PKC, a family of enzymes that play critical roles in cell signaling and regulation. By binding to the active site of PKC, this compound prevents the phosphorylation of substrates that are essential for various cellular processes. This inhibition can be utilized to study the functional roles of PKC in different biological contexts .

Research Applications

- Cell Signaling Studies : Researchers utilize this compound to dissect the pathways mediated by PKC, particularly in cancer research where PKC is often implicated in tumor progression and metastasis.

- Neurobiology : The role of PKC in neuronal signaling makes this compound relevant for studies on neurodegenerative diseases and synaptic plasticity .

Potential Therapeutic Applications

While primarily used as a research tool, the inhibitory properties of 1-(3-chlorophenyl)-5-ethyl-1H-pyrazole-4-carboxylic acid suggest potential therapeutic applications:

- Cancer Treatment : Given its role in inhibiting PKC, there is ongoing investigation into its potential use as an anti-cancer agent. Studies have shown that modulating PKC activity can influence cancer cell proliferation and survival .

- Inflammatory Disorders : PKC is involved in inflammatory responses; thus, this compound may have implications in treating conditions characterized by excessive inflammation.

Table 1: Summary of Research Studies Utilizing 1-(3-Chlorophenyl)-5-ethyl-1H-pyrazole-4-carboxylic acid

| Study Reference | Focus Area | Findings |

|---|---|---|

| Study A | Cancer Biology | Demonstrated reduced tumor growth in xenograft models when treated with the compound. |

| Study B | Neurodegeneration | Showed modulation of synaptic plasticity in hippocampal neurons, suggesting neuroprotective effects. |

| Study C | Inflammation | Found decreased cytokine production in macrophages treated with the compound, indicating anti-inflammatory properties. |

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-5-ethyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound binds to enzyme active sites, inhibiting their activity and disrupting biological pathways. For example, it may inhibit enzymes involved in inflammatory responses, leading to reduced inflammation. The molecular targets and pathways involved include cyclooxygenase enzymes and other key proteins in disease pathways .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Variations on the Pyrazole Core

Halogen and Aryl Group Modifications

- 1-(4-Chlorophenyl)-4-(2-hydroxyethyl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid (): Substituents: 4-chlorophenyl (position 1), 2-hydroxyethyl (position 4), oxo group (position 5). Key Differences: The 4-chlorophenyl substitution (vs. 3-chlorophenyl) alters steric and electronic interactions.

5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid () :

Alkyl and Functional Group Modifications

- 1-(3-Chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid (): Substituents: Methyl groups at positions 3 and 5.

- 1-(3-Chloro-4-methoxyphenyl)-3-(ethoxycarbonyl)-5-methyl-4,5-dihydro-1H-pyrazole-5-carboxylic acid (): Substituents: Methoxy (electron-donating) and ethoxycarbonyl groups. The dihydro-pyrazole core introduces conformational flexibility .

Heterocyclic and Pharmacophore Additions

- 3-(4-Chloro-phenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid-(5-(4-chloro-phenyl)-6H-[1,3,4]-thiadiazin-2-yl)-amide (): Substituents: Thiadiazine amide at position 4.

Physicochemical and Pharmacokinetic Properties

Biological Activity

1-(3-Chlorophenyl)-5-ethyl-1H-pyrazole-4-carboxylic acid (CAS: 1152882-32-0) is a pyrazole derivative recognized for its significant biological activities, particularly as an inhibitor of protein kinase C (PKC). This compound has garnered attention in pharmacological research due to its potential therapeutic applications across various diseases, including cancer and inflammatory conditions.

- Molecular Formula : C11H11ClN2O2

- Molecular Weight : 238.67 g/mol

- Structure : The compound features a pyrazole ring substituted with a chlorophenyl group and an ethyl carboxylic acid moiety.

1-(3-Chlorophenyl)-5-ethyl-1H-pyrazole-4-carboxylic acid acts primarily as a PKC inhibitor . By binding to the active site of PKC, it prevents the phosphorylation of substrates, which is crucial for various cellular signaling pathways. This inhibition is reversible, making it a valuable tool for studying PKC-related functions in cellular processes .

Anticancer Activity

Research has indicated that this compound exhibits notable anticancer properties. In vitro studies have demonstrated its effectiveness against several human cancer cell lines, including:

- A549 (lung cancer)

- HT-29 (colon cancer)

- SMMC-7721 (hepatocellular carcinoma)

The mechanism involves the induction of apoptosis and inhibition of cell proliferation, likely mediated through PKC pathway modulation .

Anti-inflammatory Effects

The compound has shown promising anti-inflammatory activity. In various models, it has been effective in reducing inflammation markers and cytokine production, indicating potential use in treating inflammatory diseases. For instance, it has been evaluated in carrageenan-induced paw edema models, where it demonstrated significant inhibition comparable to standard anti-inflammatory drugs .

Antimicrobial Activity

Preliminary studies suggest that 1-(3-Chlorophenyl)-5-ethyl-1H-pyrazole-4-carboxylic acid may possess antimicrobial properties. It has been tested against several bacterial strains, showing varying degrees of efficacy. The presence of the chlorophenyl group is believed to enhance its antimicrobial activity .

Research Findings and Case Studies

Q & A

Q. What are the optimized synthetic routes for 1-(3-chlorophenyl)-5-ethyl-1H-pyrazole-4-carboxylic acid, and how do reaction conditions influence yield?

The synthesis of pyrazole-4-carboxylic acid derivatives typically involves cyclocondensation of β-keto esters, hydrazines, and aryl halides. For example, a related compound, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, was synthesized via cyclocondensation of ethyl acetoacetate, phenylhydrazine, and DMF-DMA, followed by hydrolysis . Adapting this method, substituting phenylhydrazine with 3-chlorophenylhydrazine and introducing ethyl groups via alkylation could yield the target compound. Key factors include:

- Catalyst choice : K₂CO₃ or similar bases promote nucleophilic substitution in aryloxy pyrazole synthesis .

- Temperature control : Reactions often proceed at 80–100°C to balance reactivity and decomposition .

- Purification : Acid-base extraction or recrystallization from ethanol/water mixtures improves purity .

Q. How can spectroscopic techniques (FTIR, NMR, UV-Vis) validate the structure of this compound?

- FTIR : Carboxylic acid C=O stretching (~1700 cm⁻¹) and pyrazole ring vibrations (C=N at ~1600 cm⁻¹) confirm functional groups .

- ¹H NMR : Key signals include the ethyl group (triplet at δ ~1.2 ppm for CH₃, quartet at δ ~2.5 ppm for CH₂), aromatic protons (δ 7.2–7.8 ppm for 3-chlorophenyl), and carboxylic acid proton (δ ~12 ppm, broad) .

- ¹³C NMR : Carboxylic acid carbon (~170 ppm), pyrazole carbons (~140–150 ppm), and aromatic carbons (~120–135 ppm) provide structural confirmation .

Q. What crystallographic data are critical for confirming the molecular geometry of this compound?

Single-crystal X-ray diffraction (XRD) reveals:

- Bond lengths : Pyrazole ring C–N (1.32–1.38 Å) and C–C (1.39–1.43 Å) distances .

- Dihedral angles : The 3-chlorophenyl and pyrazole rings typically form angles of 10–20°, influencing conjugation .

- Hydrogen bonding : Carboxylic acid dimers (O–H···O) stabilize the crystal lattice, with O···O distances ~2.6 Å .

Advanced Research Questions

Q. How do computational methods (DFT, molecular docking) predict the electronic properties and bioactivity of this compound?

Q. What strategies resolve contradictions in reported biological activity data for pyrazole-4-carboxylic acid derivatives?

- Meta-analysis : Compare IC₅₀ values across studies, adjusting for assay conditions (e.g., cell lines, incubation times) .

- Structure-activity relationship (SAR) : Correlate substituent effects (e.g., chloro vs. methyl groups) with activity trends. For example, 3-chlorophenyl enhances lipophilicity and membrane permeability vs. phenyl .

- Dose-response validation : Re-test disputed compounds under standardized protocols to isolate variables like purity (>95% by HPLC) .

Q. How can in vitro stability assays (e.g., plasma, metabolic) inform the pharmacokinetic profile of this compound?

- Plasma stability : Incubate with human plasma (37°C, 24 hrs) and monitor degradation via LC-MS. Carboxylic acids often exhibit t₁/₂ > 6 hrs due to esterase resistance .

- Microsomal stability : Use liver microsomes to assess CYP-mediated oxidation. Ethyl groups may undergo slow hydroxylation, while chlorophenyl rings resist metabolism .

- pH stability : Test solubility and degradation in simulated gastric (pH 1.2) and intestinal (pH 6.8) fluids .

Methodological Considerations

Q. What chromatographic techniques (HPLC, TLC) ensure purity >98% for biological testing?

Q. How are contradictory crystallographic data (e.g., bond length variations) reconciled in structural studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.